Cas no 932453-41-3 (2-6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl-N-(2,4,6-trimethylphenyl)acetamide)
2-6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl-N-(2,4,6-trimethylphenyl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide
- 2-6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl-N-(2,4,6-trimethylphenyl)acetamide
-
- Inchi: 1S/C25H21ClFN3O2/c1-14-10-15(2)23(16(3)11-14)28-22(31)13-30-21-9-8-17(26)12-19(21)24(29-25(30)32)18-6-4-5-7-20(18)27/h4-12H,13H2,1-3H3,(H,28,31)
- InChI Key: LKJCANLRJZZOSH-UHFFFAOYSA-N
- SMILES: C(NC1=C(C)C=C(C)C=C1C)(=O)CN1C2=C(C=C(Cl)C=C2)C(C2=CC=CC=C2F)=NC1=O
2-6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl-N-(2,4,6-trimethylphenyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3222-1150-2μmol |
2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |
932453-41-3 | 90%+ | 2μl |
$57.0 | 2023-04-27 | |
| Life Chemicals | F3222-1150-5μmol |
2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |
932453-41-3 | 90%+ | 5μl |
$63.0 | 2023-04-27 | |
| Life Chemicals | F3222-1150-10μmol |
2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |
932453-41-3 | 90%+ | 10μl |
$69.0 | 2023-04-27 | |
| Life Chemicals | F3222-1150-20μmol |
2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |
932453-41-3 | 90%+ | 20μl |
$79.0 | 2023-04-27 | |
| Life Chemicals | F3222-1150-1mg |
2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |
932453-41-3 | 90%+ | 1mg |
$54.0 | 2023-04-27 | |
| Life Chemicals | F3222-1150-2mg |
2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |
932453-41-3 | 90%+ | 2mg |
$59.0 | 2023-04-27 | |
| Life Chemicals | F3222-1150-3mg |
2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |
932453-41-3 | 90%+ | 3mg |
$63.0 | 2023-04-27 | |
| Life Chemicals | F3222-1150-4mg |
2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |
932453-41-3 | 90%+ | 4mg |
$66.0 | 2023-04-27 | |
| Life Chemicals | F3222-1150-5mg |
2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |
932453-41-3 | 90%+ | 5mg |
$69.0 | 2023-04-27 | |
| Life Chemicals | F3222-1150-10mg |
2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |
932453-41-3 | 90%+ | 10mg |
$79.0 | 2023-04-27 |
2-6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl-N-(2,4,6-trimethylphenyl)acetamide Related Literature
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 2-6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl-N-(2,4,6-trimethylphenyl)acetamide
Introduction to 2-6-Chloro-4-(2-Fluorophenyl)-2-Oxo-1,2-Dihydroquinazolin-1-Yl-N-(2,4,6-Trimethylphenyl)Acetamide (CAS No. 932453-41-3)
The compound 2-6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl-N-(2,4,6-trimethylphenyl)acetamide, identified by the CAS number 932453-41-3, is a highly specialized organic molecule with significant potential in the field of pharmaceutical research and development. This compound belongs to the class of quinazolin derivatives, which have garnered considerable attention due to their diverse biological activities and structural versatility. The molecule's structure incorporates several functional groups that contribute to its unique properties, including a chloro group at position 6, a fluorophenyl substituent at position 4, and an acetamide moiety attached to a trimethylphenyl group.
Recent advancements in medicinal chemistry have highlighted the importance of quinazolin derivatives as potential leads for drug discovery. Studies have demonstrated that these compounds exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. The presence of the chloro and fluoro substituents in this compound enhances its pharmacokinetic profile by improving solubility and bioavailability. Furthermore, the trimethylphenyl group attached to the acetamide moiety contributes to the molecule's lipophilicity, which is crucial for its ability to cross cellular membranes and interact with target proteins.
The synthesis of this compound involves a multi-step process that combines advanced organic synthesis techniques. Researchers have employed methods such as Suzuki coupling and nucleophilic substitution to construct the quinazolin core and introduce the necessary substituents. The optimization of reaction conditions has been critical in achieving high yields and ensuring the purity of the final product. Recent studies have also explored green chemistry approaches to minimize environmental impact during the synthesis process.
In terms of biological activity, this compound has shown promising results in preclinical studies. For instance, it has demonstrated selective inhibition against certain kinases involved in cancer cell proliferation. Additionally, its ability to modulate inflammatory pathways makes it a potential candidate for treating chronic inflammatory diseases. Collaborative efforts between academic institutions and pharmaceutical companies have further accelerated the exploration of its therapeutic applications.
The structural complexity of this compound presents both challenges and opportunities for researchers. While its synthesis requires precise control over reaction conditions, its intricate architecture offers a platform for further modification and optimization. Ongoing research is focused on identifying additional biological targets and elucidating the molecular mechanisms underlying its activities.
In conclusion, 2-6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-Yl-N-(2,4,6-trimethylphenyl)acetamide represents a significant advancement in the field of medicinal chemistry. Its unique structure and promising biological properties make it a valuable asset in drug discovery efforts. As research continues to uncover new insights into its potential applications, this compound stands at the forefront of innovative therapeutic development.
932453-41-3 (2-6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl-N-(2,4,6-trimethylphenyl)acetamide) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)